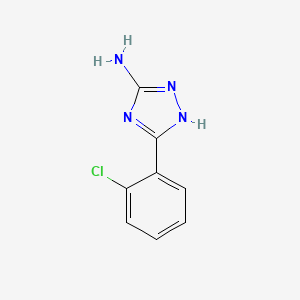

5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine

Description

5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-amine is a triazole derivative featuring a 2-chlorophenyl substituent at the 5-position of the triazole core. Its molecular formula is C₈H₇ClN₄, with a molecular weight of 210.62 g/mol. The compound’s structure combines the 1,2,4-triazole pharmacophore—a heterocyclic scaffold known for diverse biological activities—with a chlorinated aromatic ring.

Properties

IUPAC Name |

5-(2-chlorophenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSNWMVOAUEVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407958 | |

| Record name | 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54463-89-7 | |

| Record name | 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Hydrazone Precursors and Cyclization

- Starting Materials: Ester ethoxycarbonylhydrazones substituted with 2-chlorophenyl groups are used as key precursors.

- Reaction with Hydrazine Hydrate: The ester ethoxycarbonylhydrazones react with hydrazine hydrate under reflux conditions in aqueous media to form 4-amino-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one intermediates.

- Cyclization: These intermediates undergo cyclization to yield the desired this compound framework.

- Purification: The crude products are typically recrystallized from ethanol or ethyl acetate-petroleum ether mixtures to obtain pure compounds.

This method is supported by experimental procedures detailed in the synthesis of related triazole derivatives, where refluxing with primary amines and hydrazine hydrate is a common approach to construct the triazole ring system efficiently.

Functional Group Transformations and Derivatization

- Formation of Schiff Bases and Mannich Bases: The amino group at position 4 of the triazole ring can be further modified by condensation with aldehydes to form Schiff bases, which can then undergo Mannich reactions with secondary amines such as morpholine or methyl piperazine.

- Use of Carbon Disulfide: Treatment of hydrazide intermediates with carbon disulfide in basic media leads to formation of 5-mercapto-1,3,4-thiadiazole rings fused to the triazole nucleus, demonstrating the versatility of the synthetic route.

These transformations show the adaptability of the synthetic pathway to generate a variety of derivatives for biological testing.

Preparation of Stock Solutions and Formulations

For practical applications, especially in biological assays, this compound is prepared as stock solutions with precise molarity calculations. The compound's molecular weight and solubility characteristics guide the preparation of solutions in solvents such as DMSO, PEG300, Tween 80, corn oil, or aqueous buffers.

| Stock Solution Preparation | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 5.1382 mL | 25.6911 mL | 51.3822 mL |

| 5 mM | 1.0276 mL | 5.1382 mL | 10.2764 mL |

| 10 mM | 0.5138 mL | 2.5691 mL | 5.1382 mL |

Table 1: Volumes of solvent required to prepare stock solutions of varying concentrations for different amounts of this compound.

The preparation involves dissolving the compound in DMSO to create a master stock solution, which can be diluted with co-solvents such as PEG300 or corn oil to achieve the desired working concentration. The solutions must be clear before proceeding to the next solvent addition, often aided by vortexing, ultrasound, or mild heating.

Research Findings on Synthetic Efficiency and Yields

- The reflux reaction of ester ethoxycarbonylhydrazones with hydrazine hydrate typically proceeds with moderate to good yields (e.g., 39% yield reported for related triazole derivatives).

- Recrystallization from appropriate solvents ensures high purity of the final product.

- The reaction conditions such as temperature (90–120 °C), reaction time (around 2 hours), and solvent choice are critical parameters influencing the yield and purity.

Summary Table of Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of ester hydrazone | Ester ethoxycarbonylhydrazone + hydrazine hydrate, reflux in water | Formation of 4-amino-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one intermediate |

| 2 | Cyclization | Heating under reflux | Formation of this compound |

| 3 | Schiff base formation | Reaction with aldehydes | Derivatization at amino group |

| 4 | Mannich reaction | Reaction with secondary amines + formaldehyde | Formation of Mannich base derivatives |

| 5 | Thiadiazole ring formation | Treatment with carbon disulfide in basic media | Formation of fused thiadiazole derivatives |

Table 2: Summary of synthetic steps for this compound and its derivatives.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or hydrazines.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amines or hydrazines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemical Synthesis

The synthesis of 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine typically involves the reaction of 2-chlorophenylhydrazine with formamide under acidic conditions. This process includes the formation of an intermediate hydrazone that cyclizes to produce the triazole ring. In industrial settings, continuous flow reactors are often employed for scalability and efficiency, utilizing catalysts like Lewis acids to enhance the reaction yield .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. For instance:

- Mechanism of Action : The compound may inhibit bacterial enzymes or disrupt cell wall synthesis. Its derivatives have shown potent activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Case Study : In a study involving triazole derivatives, compounds similar to this compound were evaluated for their antibacterial efficacy. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Mechanism of Action : It may interfere with cell proliferation and induce apoptosis in cancer cells .

- Case Study : A series of triazole derivatives were synthesized and tested against various cancer cell lines. The results highlighted significant cytotoxicity against melanoma and breast cancer cells . For example, a derivative exhibited an IC50 value significantly lower than that of sorafenib in certain cancer models .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of compounds related to this compound:

- Research Findings : In vivo tests demonstrated that these compounds could reduce inflammation in carrageenan-induced edema models .

Other Pharmacological Activities

The broader pharmacological profile of triazoles includes neuroprotective and antioxidant properties:

Mechanism of Action

The mechanism by which 5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-amine exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer applications, it may interfere with cell proliferation or induce apoptosis.

Comparison with Similar Compounds

Halogen Substituent Variations

Halogen substituents (Cl, Br, NO₂) influence electronic effects, solubility, and binding affinity.

Key Observations :

- Positional Sensitivity : 2-Chlorophenyl derivatives exhibit higher RXFP4 selectivity than 4-chlorophenyl analogs, highlighting steric and electronic preferences .

- Anticancer Potency: Bromine (Br) at the 3-position (e.g., 4,5-bis(4-chlorophenyl) analog) shows nanomolar IC₅₀ values in lung cancer cells .

Bulky and Hydrophobic Substituents

Bulky groups like tert-butyl or benzylthio alter steric interactions and membrane permeability.

Key Observations :

Heterocyclic and Bioisosteric Replacements

Replacing phenyl with heterocycles or bioisosteres modifies target selectivity.

Biological Activity

5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, anti-inflammatory, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The linear formula for this compound is . The presence of the triazole ring contributes to its pharmacological properties, while the chlorophenyl group enhances its biological activity by potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. The 3-amino-1,2,4-triazole core has been shown to be crucial for maintaining these activities. In a study evaluating several triazole derivatives, it was found that modifications at the phenyl position could enhance anticancer efficacy significantly .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10.5 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 15.2 | Tubulin polymerization inhibition |

| This compound | A549 (Lung) | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have also been extensively studied. Compounds similar to this compound have shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that these compounds may be useful in treating inflammatory diseases .

The anti-inflammatory effects are often attributed to the inhibition of key signaling pathways involved in inflammation. For instance, triazoles can inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS), which are critical mediators in inflammatory responses .

Antimicrobial Activity

Triazole compounds have demonstrated notable antimicrobial activity against various bacterial strains. Research indicates that derivatives can effectively inhibit Gram-positive and Gram-negative bacteria. The structural modifications on the triazole ring can significantly influence their antimicrobial potency .

Table 2: Antimicrobial Efficacy of Triazole Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| This compound | TBD |

Case Studies and Research Findings

Several case studies have illustrated the diverse applications of triazoles in drug development:

- Anticancer Studies : A series of studies evaluated various triazole derivatives against cancer cell lines. Results showed that modifications at the phenyl position significantly enhanced anticancer efficacy .

- Anti-inflammatory Research : Studies focusing on cytokine release demonstrated that triazoles could effectively reduce levels of pro-inflammatory markers in vitro .

- Antimicrobial Testing : Triazole compounds were tested against multiple bacterial strains with varying degrees of success, establishing their potential as broad-spectrum antimicrobial agents .

Q & A

Q. How can researchers design a high-yield synthesis protocol for 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine?

Methodological Answer: A multi-step synthesis approach is commonly employed. For example, analogous triazole derivatives are synthesized via cyclocondensation reactions between thiosemicarbazides and carboxylic acid derivatives under reflux conditions with POCl₃ as a catalyst . Microwave-assisted synthesis (e.g., as used for 5-pyridinyl-3-amino-1,2,4-triazoles) can improve reaction efficiency by reducing time and energy consumption . Key variables to optimize include reactant stoichiometry, temperature, and catalyst loading. Post-synthesis, purification via recrystallization (e.g., using DMSO/water mixtures) is critical to isolate the target compound .

Q. What are the critical structural features and characterization techniques for confirming the identity of this compound?

Methodological Answer: Structural confirmation relies on:

- X-ray crystallography : To resolve tautomeric forms and planarity of the triazole ring. For example, 3-phenyl-1,2,4-triazol-5-amine exhibits a planar triazole core with a dihedral angle of 2.3° between the phenyl and triazole rings .

- Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (e.g., chlorophenyl protons at δ 7.2–7.8 ppm) and amine groups. IR spectroscopy confirms N–H stretching (~3400 cm⁻¹) .

- Mass spectrometry : To verify molecular weight (e.g., calculated MW: 208.64 g/mol for C₈H₆ClN₄).

Q. How should researchers handle chlorinated byproducts and waste generated during synthesis?

Methodological Answer:

- Waste segregation : Separate chlorinated waste from other solvents to prevent cross-contamination.

- Neutralization : Treat acidic byproducts (e.g., HCl) with bases like sodium bicarbonate before disposal.

- Professional disposal : Collaborate with certified waste management services for incineration or controlled landfill deposition, as outlined in chemical safety protocols .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for this compound synthesis?

Methodological Answer:

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model intermediate stability and transition states. For instance, ICReDD’s approach combines computational modeling with experimental data to predict optimal reaction conditions (e.g., solvent polarity, temperature) .

- Machine learning : Train models on existing triazole synthesis datasets to predict yields and side reactions. Variables like electronic effects of the 2-chlorophenyl group can be analyzed to refine substituent positioning .

Q. How should researchers address discrepancies in reaction yields when scaling up synthesis?

Methodological Answer:

- Kinetic analysis : Investigate mass transfer limitations or heat dissipation inefficiencies using microreactor systems or inline spectroscopy.

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., catalyst concentration, stirring rate). For example, discrepancies in POCl₃-catalyzed reactions may arise from moisture sensitivity, requiring rigorous anhydrous conditions .

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N) or in-situ NMR to track reaction pathways and identify bottlenecks .

Q. What strategies can elucidate the polymorphic behavior of this compound and its impact on bioactivity?

Methodological Answer:

- Crystallographic screening : Recrystallize the compound from diverse solvents (e.g., ethanol, acetonitrile) and analyze polymorphs via X-ray diffraction. For example, 4-amino-3-(4-chlorophenyl)-1,2,4-triazole-5-thione exhibits distinct hydrogen-bonding networks across polymorphs .

- Thermal analysis : Use DSC and TGA to assess stability and phase transitions.

- Bioactivity correlation : Compare dissolution rates and cellular uptake of polymorphs in vitro (e.g., via HPLC-MS assays).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.